[1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine
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Overview
Description
1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine typically involves the reaction of 5-chloro-1H-benzodiazole with ethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzodiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-1H-1,3-benzodiazol-2-yl)propan-1-amine: Similar structure with a propan-1-amine group instead of an ethyl group.
1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine: Contains a methoxy group instead of a chlorine atom.
Uniqueness
1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12ClN3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C10H12ClN3/c1-6(12-2)10-13-8-4-3-7(11)5-9(8)14-10/h3-6,12H,1-2H3,(H,13,14) |
InChI Key |
YUXAXRSHSXTJQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)Cl)NC |
Origin of Product |
United States |
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